(2S)-2-amino-N-[(2S)-1-[2,2-bis(hydroxymethyl)cyclohexyl]-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide
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Overview
Description
The compound (2S)-2-amino-N-[(2S)-1-[2,2-bis(hydroxymethyl)cyclohexyl]-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide is a complex organic molecule with potential applications in various fields of scientific research. This compound features a cyclohexyl ring substituted with hydroxymethyl groups, an amino group, and phenylpropanamide moieties, making it a subject of interest for its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-[(2S)-1-[2,2-bis(hydroxymethyl)cyclohexyl]-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide typically involves multi-step organic reactions. The starting materials often include cyclohexane derivatives, phenylpropanamide, and amino acids. The synthetic route may involve:
Cyclohexane Derivative Preparation: Functionalization of cyclohexane to introduce hydroxymethyl groups.
Amide Bond Formation: Coupling of the cyclohexane derivative with phenylpropanamide using coupling reagents like EDCI or DCC.
Amino Acid Derivatization: Introduction of the amino group through amino acid derivatization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-N-[(2S)-1-[2,2-bis(hydroxymethyl)cyclohexyl]-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide: can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxylic acids.
Reduction: Reduction of the amide bond to amines.
Substitution: Nucleophilic substitution reactions at the amino group.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or H₂O₂ under acidic or basic conditions.
Reduction: Reagents like LiAlH₄ or NaBH₄.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
(2S)-2-amino-N-[(2S)-1-[2,2-bis(hydroxymethyl)cyclohexyl]-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-amino-N-[(2S)-1-[2,2-bis(hydroxymethyl)cyclohexyl]-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide involves its interaction with specific molecular targets. It may:
Bind to Enzymes: Inhibit or activate enzymatic activity.
Interact with Receptors: Modulate receptor signaling pathways.
Affect Gene Expression: Influence the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-N-[(2S)-1-[2,2-bis(hydroxymethyl)cyclohexyl]-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide: can be compared with other amino acid derivatives and cyclohexane-based compounds.
Uniqueness
Structural Complexity: The presence of multiple functional groups and stereocenters.
Biological Activity: Potential for unique interactions with biological targets due to its specific structure.
Properties
Molecular Formula |
C26H34N2O4 |
---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-[2,2-bis(hydroxymethyl)cyclohexyl]-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C26H34N2O4/c27-22(15-19-9-3-1-4-10-19)25(32)28-23(16-20-11-5-2-6-12-20)24(31)21-13-7-8-14-26(21,17-29)18-30/h1-6,9-12,21-23,29-30H,7-8,13-18,27H2,(H,28,32)/t21?,22-,23-/m0/s1 |
InChI Key |
PDINSSDFNDEVOC-KXNJDZORSA-N |
Isomeric SMILES |
C1CCC(C(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)N)(CO)CO |
Canonical SMILES |
C1CCC(C(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N)(CO)CO |
Origin of Product |
United States |
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